molecular formula C14H10ClFN4O B6467548 N-(4-chloro-2-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2640976-04-9

N-(4-chloro-2-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6467548
CAS No.: 2640976-04-9
M. Wt: 304.70 g/mol
InChI Key: KGIVEHZKOGAMPP-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a synthetic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a chloro and fluoro substituent on the phenyl ring, along with the imidazo[1,2-b]pyridazine core, contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through a condensation reaction between a suitable pyridazine derivative and an imidazole precursor under acidic or basic conditions.

    Introduction of the chloro and fluoro substituents: The phenyl ring can be functionalized with chloro and fluoro groups through electrophilic aromatic substitution reactions using reagents such as chlorine gas or fluorine-containing compounds.

    Carboxamide formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced through nucleophilic substitution reactions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or neutral conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro and fluoro substituents.

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Inhibiting or activating their function, leading to changes in cellular processes.

    Interfering with DNA or RNA: Affecting the replication and transcription processes, which can result in the inhibition of cell growth and proliferation.

    Modulating signaling pathways: Altering the activity of key signaling molecules, leading to changes in cellular responses.

Comparison with Similar Compounds

N-(4-chloro-2-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide can be compared with other similar compounds, such as:

    Imidazo[1,2-b]pyridazine derivatives: These compounds share the same core structure but differ in the substituents on the phenyl ring or other parts of the molecule.

    Imidazo[1,2-a]pyrimidine derivatives: These compounds have a similar imidazo core but with a pyrimidine ring instead of a pyridazine ring.

    Indole derivatives: These compounds have a different core structure but may exhibit similar biological activities due to the presence of aromatic rings and nitrogen atoms.

The uniqueness of this compound lies in its specific combination of substituents and core structure, which contribute to its distinct chemical properties and biological activities.

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN4O/c1-8-7-20-13(17-8)5-4-12(19-20)14(21)18-11-3-2-9(15)6-10(11)16/h2-7H,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIVEHZKOGAMPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=C(C=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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